Falipamil

Cardiovascular Pharmacology Specific Bradycardic Agents Sinus Node Selectivity

Falipamil (AQ-A 39) is the prototype specific bradycardic agent (SBA)—not a generic verapamil substitute. Its selective I(f) channel blockade lowers heart rate via direct SA node action without the negative inotropy and vasodilation of classical CCBs. Unlike verapamil, falipamil enhances AV nodal conduction rather than depressing it, and its use-dependent I(f) block with full recovery kinetics distinguishes it from alinidine and UL-FS49. For researchers who must isolate pacemaker (I(f))-mediated from L-type calcium channel-mediated chronotropic effects, falipamil is the irreplaceable reference standard that defined the SBA class. Ensure experimental reproducibility with the pharmacologically validated compound.

Molecular Formula C24H32N2O5
Molecular Weight 428.5 g/mol
CAS No. 77862-92-1
Cat. No. B1672040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFalipamil
CAS77862-92-1
Synonyms5,6-dimethoxy-2-(3-((alpha-(3,4-dimethoxy)phenylethyl)methylamino)propyl)phthalimidine
AQ-A 39
AQ-A-39
AQ-AH 208
AQ-AH-208
AQA 39
AQA 39Cl
falipamil
falipamil hydrochloride
Molecular FormulaC24H32N2O5
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C24H32N2O5/c1-25(12-9-17-7-8-20(28-2)21(13-17)29-3)10-6-11-26-16-18-14-22(30-4)23(31-5)15-19(18)24(26)27/h7-8,13-15H,6,9-12,16H2,1-5H3
InChIKeyUUMGNNQOCVDZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Falipamil (CAS 77862-92-1): A Prototype Sinus Node Inhibitor and Verapamil-Derived Specific Bradycardic Agent


Falipamil (AQ-A 39; CAS 77862-92-1) is a synthetic small molecule belonging to the phenylalkylamine class of calcium channel antagonists, structurally derived from verapamil [1]. It is classified as a "specific bradycardic agent" (SBA) due to its primary pharmacological effect: a reduction in heart rate achieved through a direct action on the sinoatrial (SA) node, without the pronounced negative inotropic or vasodilatory effects typical of classical calcium channel blockers [2]. Falipamil is regarded as the prototype agent of this class and has served as a key research tool for investigating sinus node physiology and developing next-generation bradycardic drugs [3].

Why Falipamil Cannot Be Substituted: Critical Functional Divergence from Classical Calcium Channel Blockers and Other Bradycardic Agents


Falipamil demonstrates a unique pharmacological profile that precludes simple substitution with other in-class agents, particularly its parent compound verapamil or other specific bradycardic agents like alinidine. Unlike verapamil, which causes marked negative inotropy and vasodilation [1], falipamil selectively reduces heart rate with minimal impact on cardiac contractility or blood pressure [2]. Furthermore, its electrophysiological effects on atrioventricular (AV) conduction are opposite to those of verapamil, with falipamil enhancing AV nodal conduction rather than depressing it [3]. Compared to alinidine, falipamil exhibits a more favorable chronotropic-to-inotropic selectivity ratio [2] and a distinct mechanism involving use-dependent block of the pacemaker current (I(f)) with full recovery kinetics, a property not shared by alinidine [4]. These quantifiable divergences mean that substituting falipamil with a generic alternative would alter experimental or therapeutic outcomes, making it essential to procure the specific compound for targeted research applications.

Falipamil (AQ-A 39) Quantitative Differentiation Evidence: Head-to-Head Comparison Data vs. Verapamil, Alinidine, and Propranolol


Falipamil vs. Alinidine and Verapamil: Superior Chronotropic-to-Inotropic Selectivity in Isolated Dog Hearts

In direct comparisons using isolated, blood-perfused dog heart preparations, falipamil demonstrated a significantly greater potency for reducing heart rate (chronotropy) relative to its effect on myocardial contractility (inotropy). This selectivity ratio is a critical differentiator for applications where preserving cardiac output is essential. While alinidine and verapamil caused marked negative chronotropic and inotropic responses, falipamil produced a dose-dependent negative chronotropic effect with only slight, transient positive inotropic responses [1]. The study concludes that the potency of the bradycardiac action, compared with the decrease in contractility, was greater for falipamil than for alinidine or verapamil [1].

Cardiovascular Pharmacology Specific Bradycardic Agents Sinus Node Selectivity

Falipamil vs. Propranolol: Differential Orthostatic Heart Rate Control in Ischemic Heart Disease Patients

In a randomized, controlled clinical study involving 10 male patients with angiographically confirmed ischemic heart disease, a single intravenous dose of falipamil (2 mg/kg) was directly compared to propranolol (0.1 mg/kg) and placebo [1]. The study revealed a key differential effect on orthostatic heart rate regulation. Falipamil significantly blunted the normal increase in heart rate upon standing, with a rise of only 4 ± 2 beats/min, whereas propranolol allowed a larger increase of 9 ± 2 beats/min [1]. This indicates a distinct autonomic interaction profile, with falipamil providing more effective rate control during postural changes, a common trigger for symptoms in ischemic patients.

Clinical Cardiology Exercise Physiology Ischemic Heart Disease

Falipamil vs. Verapamil: Opposite Effects on Atrioventricular (AV) Nodal Conduction in Human Electrophysiology Studies

A clinical electrophysiology study in 12 patients evaluated the effects of intravenous falipamil (1.5 mg/kg over 20 minutes) on cardiac conduction parameters [1]. The findings highlighted a fundamental divergence from its structural analog, verapamil. While verapamil is well-known to depress atrioventricular (AV) nodal conduction, falipamil had the opposite effect, significantly shortening the AH interval by -17 ± 14 ms (P < 0.001), indicating enhanced AV nodal conduction [1]. Consequently, the anterograde Wenckebach point occurred at a significantly higher rate after falipamil (+10 ± 7 beats/min, P < 0.06) [1]. This opposite electrophysiological profile is critical for applications where avoiding AV block is paramount.

Cardiac Electrophysiology Antiarrhythmic Agents AV Node Conduction

Falipamil vs. Alinidine and UL-FS49: Distinct Use-Dependent Block and Recovery Kinetics on Pacemaker Current (I(f))

A comparative in vitro study on isolated sheep cardiac Purkinje fibers examined the effects of falipamil, its congener UL-FS49, and alinidine on the hyperpolarization-activated pacemaker current (I(f)) [1]. The study found that falipamil exhibited use-dependent block of the I(f) current, meaning the block increased with successive depolarizations [1]. Critically, this use-dependent block was smaller in magnitude compared to that produced by UL-FS49, and full recovery of the I(f) current was observed after a rest interval [1]. In stark contrast, no use-dependent block was observed with alinidine, which reduces I(f) by a different mechanism (shifting its activation range) [1]. This distinction in channel-blocking kinetics provides a mechanistic basis for the functional differences between these agents.

Cellular Electrophysiology Pacemaker Current (I(f)) Ion Channel Pharmacology

Falipamil vs. Verapamil: Additive Bradycardic Effect Indicates a Distinct Mechanism of Action

An in vitro study on guinea-pig sinus node preparations was designed to differentiate the mechanism of action of specific bradycardic agents from that of classical calcium channel blockers like verapamil [1]. The study showed that adding falipamil (10 µg/ml) to a maximally effective concentration of another SBA (STH 2148, 30 µg/ml) produced no further reduction in sinus rate, suggesting a shared mechanism of action [1]. However, when verapamil (0.1 µg/ml) was added to a maximally effective concentration of either STH 2148 (30 µg/ml) or falipamil (30 µg/ml), it resulted in a further, significant reduction of sinus rate [1]. This additive effect demonstrates that falipamil and verapamil lower heart rate through distinct, non-overlapping pathways, confirming that falipamil's primary bradycardic action is not simply due to calcium channel blockade.

Pharmacodynamics Mechanism of Action Sinus Node Pharmacology

Falipamil Dose-Response: Quantitative Reduction in Maximal Exercise Heart Rate in Healthy Volunteers

A double-blind, placebo-controlled, crossover study in 12 healthy volunteers quantified the effect of two oral doses of falipamil on maximal exercise heart rate [1]. The study found that while resting heart rate was not significantly modified, maximal exercise heart rate decreased in a dose-dependent manner. Two hours after dosing, the 100 mg dose reduced maximal exercise HR by 5.3 ± 2.9% (SD), while the 200 mg dose produced a reduction of 11.2 ± 3.6% [1]. This dose-response relationship, measured during standardized bicycle ergometry, provides a benchmark for the compound's efficacy in a common physiological stress model and is a key reference point for comparing its potency to other agents.

Clinical Pharmacology Exercise Physiology Dose-Response Relationship

Falipamil (AQ-A 39) Application Scenarios: Targeted Use in Preclinical Models of Sinus Node Function, Ischemia, and Electrophysiology


Investigating Sinus Node Automaticity and I(f) Current Modulation

Falipamil is the ideal tool for ex vivo and in vitro studies aimed at dissecting the mechanisms of cardiac pacemaker activity. Its direct action on the sinus node and its use-dependent block of the I(f) current, which is distinct from both alinidine and UL-FS49, make it invaluable for electrophysiological studies on isolated Purkinje fibers or sinoatrial node preparations [1]. Researchers studying the biophysics of the I(f) channel can leverage falipamil's intermediate use-dependence and full recovery kinetics to probe channel gating mechanisms.

Modeling Selective Heart Rate Reduction in Myocardial Ischemia and Exercise Physiology

For in vivo studies in large animal models (e.g., conscious dogs) or human clinical research, falipamil provides a means to reduce heart rate during exercise or ischemic stress without the confounding negative inotropic and hypotensive effects of verapamil or beta-blockers [2]. Its quantified, dose-dependent reduction in exercise tachycardia (5.3-11.2% at 100-200 mg) provides a predictable intervention for studies on myocardial oxygen supply-demand balance and antianginal efficacy [3].

Elucidating Autonomic Regulation of Heart Rate and AV Nodal Function

Falipamil's unique electrophysiological profile—enhancing AV nodal conduction while prolonging atrial and ventricular refractoriness—makes it a specialized probe for studying autonomic control of the heart [4]. Its differential effects on orthostatic tachycardia compared to propranolol [5] and its vagolytic component of action [6] provide a distinct pharmacological signature for experiments designed to parse the contributions of sympathetic and parasympathetic tone to heart rate regulation.

Pharmacological Tool for Differentiating Specific Bradycardic Mechanisms from Calcium Channel Blockade

Falipamil serves as a critical reference compound for defining the "specific bradycardic agent" (SBA) pharmacological class. Its inability to produce additive bradycardia with another SBA (STH 2148) but its additive effect with verapamil [7] allows researchers to experimentally distinguish between I(f)-mediated and L-type calcium channel-mediated heart rate reduction in various tissue and animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Falipamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.